3,4-Dihydroquinazolin-8-amine
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Overview
Description
3,4-Dihydroquinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with an amine group at the 8th position, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroquinazolin-8-amine typically involves multi-component reactions. One common method is the condensation reaction of isatoic anhydride, aldehydes, and amines. This reaction is often carried out under reflux conditions using acetic acid as a catalyst . Another approach involves the Leuckart-Wallach reaction, which uses formic acid or a combination of acetic acid and formic acid to promote the cyclization of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroquinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives .
Scientific Research Applications
3,4-Dihydroquinazolin-8-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydroquinazolin-8-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these enzymes, this compound can exert anticancer effects and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
2,3-Dihydroquinazolin-4(1H)-one: Another derivative with a different substitution pattern on the quinazoline ring.
4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A compound with structural similarities but distinct biological activities.
Uniqueness: 3,4-Dihydroquinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,4-dihydroquinazolin-8-amine |
InChI |
InChI=1S/C8H9N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) |
InChI Key |
LMEDRBUMEHITIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)NC=N1 |
Origin of Product |
United States |
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